

Synthesis and Purification of N-Boc-N-bis(PEG3-acid): A Technical Guide

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Compound of Interest		
Compound Name:	N-Boc-N-bis(PEG3-acid)	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of **N-Boc-N-bis(PEG3-acid)**, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides comprehensive experimental protocols, data presentation in structured tables, and visualizations of the chemical processes and workflows.

Introduction

N-Boc-N-bis(PEG3-acid) is a branched polyethylene glycol (PEG) linker featuring a Boc-protected amine and two terminal carboxylic acid moieties. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the orthogonal functional groups—a protected amine and two carboxylic acids—allow for the sequential conjugation of two different molecular entities. This makes it a critical component in the construction of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-N-bis(PEG3-acid)** is presented in Table 1.



Property	Value
Molecular Formula	C23H43NO12
Molecular Weight	525.59 g/mol
CAS Number	2055023-35-1
Appearance	Colorless to pale yellow oil
Solubility	Soluble in DMSO, DMF, and chlorinated solvents

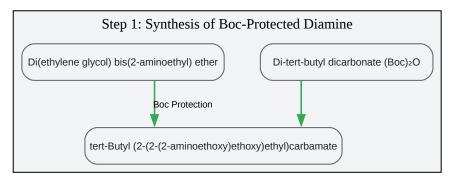
Synthesis of N-Boc-N-bis(PEG3-acid)

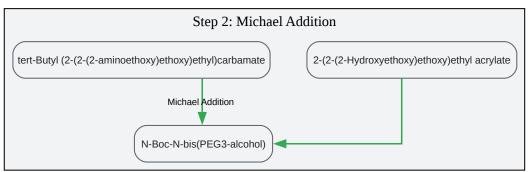
The synthesis of **N-Boc-N-bis(PEG3-acid)** can be achieved through a Michael addition of a Boc-protected amine to a suitable PEG3-acrylate derivative. This approach provides a direct and efficient route to the desired branched structure.

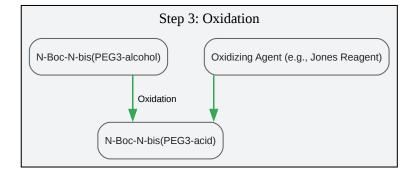
Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process: the synthesis of the tert-butyl (2-(2-aminoethoxy)ethoxy)ethyl)carbamate intermediate, followed by its reaction with a PEG3-acrylate derivative.









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Figure 1: Proposed synthetic pathway for N-Boc-N-bis(PEG3-acid).

Experimental Protocol: Synthesis

Materials:



- Di(ethylene glycol) bis(2-aminoethyl) ether
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM), anhydrous
- Jones Reagent (Chromium trioxide in sulfuric acid)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

- In a round-bottom flask, dissolve di(ethylene glycol) bis(2-aminoethyl) ether (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 1 hour.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine as a colorless oil.

Step 2: Michael Addition to form N-Boc-N-bis(PEG3-alcohol)



- In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
- Add a solution of tert-butyl (2-(2-(aminoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl acrylate (2.2 eq) in anhydrous THF dropwise at 0 °C.
- Allow the reaction to stir at room temperature for 24 hours.
- · Quench the reaction by the slow addition of water.
- Extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Oxidation to N-Boc-N-bis(PEG3-acid)

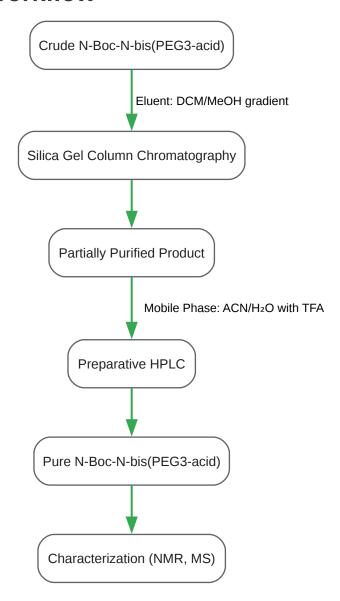
- Dissolve the crude N-Boc-N-bis(PEG3-alcohol) from the previous step in acetone.
- Cool the solution to 0 °C.
- Add Jones reagent dropwise until the orange color persists.
- Stir the reaction at room temperature for 4 hours.
- Quench the reaction with isopropanol.
- Filter the mixture through a pad of celite and concentrate the filtrate.
- Dissolve the residue in DCM and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-N-bis(PEG3-acid).



Purification of N-Boc-N-bis(PEG3-acid)

Purification of the crude product is critical to remove unreacted starting materials and byproducts. A combination of column chromatography and preparative HPLC is recommended to achieve high purity.

Purification Workflow



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Figure 2: Purification workflow for N-Boc-N-bis(PEG3-acid).

Experimental Protocol: Purification



- 1. Silica Gel Column Chromatography:
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
- Procedure:
 - Dissolve the crude product in a minimal amount of DCM.
 - Load the solution onto a pre-packed silica gel column.
 - Elute the column with the gradient mobile phase.
 - Collect fractions and monitor by TLC.
 - Combine the fractions containing the desired product and concentrate under reduced pressure.
- 2. Preparative High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient of Mobile Phase B (e.g., 10% to 90% over 30 minutes).
- Detection: UV at 214 nm.
- Procedure:
 - Dissolve the partially purified product in a minimal amount of the initial mobile phase.
 - Inject the solution onto the preparative HPLC system.
 - Collect the peak corresponding to the product.



• Lyophilize the collected fraction to obtain the pure **N-Boc-N-bis(PEG3-acid)**.

Characterization Data

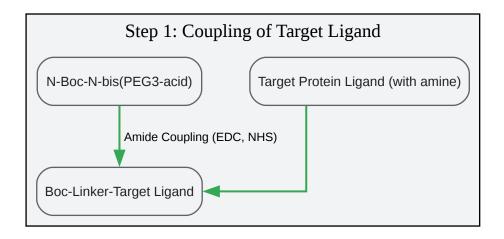
The identity and purity of the synthesized **N-Boc-N-bis(PEG3-acid)** should be confirmed by spectroscopic methods.

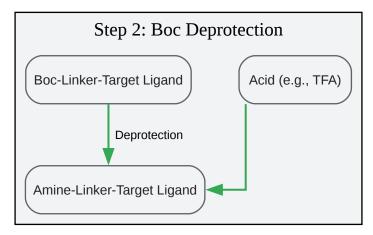
Technique	Expected Results
¹ H NMR	- Signal for Boc group protons (~1.4 ppm, singlet, 9H) Multiple overlapping signals for PEG chain protons (-O-CH ₂ -CH ₂ -O-) in the range of 3.5-3.8 ppm Signals for the methylene groups adjacent to the nitrogen and carboxylic acid.
¹³ C NMR	- Signal for the Boc carbonyl carbon (~155 ppm) Signal for the Boc quaternary carbon (~80 ppm) Multiple signals for the PEG chain carbons (~60-70 ppm) Signals for the carboxylic acid carbons (~172 ppm).
Mass Spectrometry (ESI-MS)	- Expected [M+H] ⁺ or [M+Na] ⁺ peaks corresponding to the calculated molecular weight.

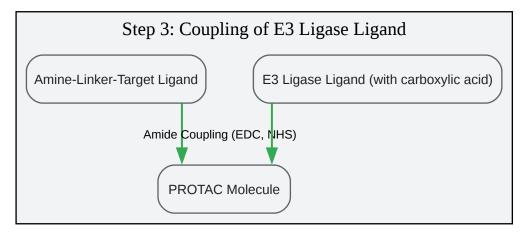
Application in PROTAC Synthesis

N-Boc-N-bis(PEG3-acid) serves as a versatile linker in the modular synthesis of PROTACs. The workflow involves the sequential coupling of a ligand for the target protein and a ligand for an E3 ligase.









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Figure 3: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG3-acid).

Conclusion



This technical guide provides a comprehensive overview of the synthesis and purification of **N-Boc-N-bis(PEG3-acid)**. The detailed protocols and workflows are intended to assist researchers and scientists in the efficient production of this key building block for the development of PROTACs and other advanced bioconjugates. Adherence to the described synthetic and purification strategies will enable the generation of high-purity material suitable for demanding applications in drug discovery and development.

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